molecular formula C9H11NO3 B8161656 3-Hydroxy-5-methoxy-N-methylbenzamide

3-Hydroxy-5-methoxy-N-methylbenzamide

Cat. No.: B8161656
M. Wt: 181.19 g/mol
InChI Key: DQWKFOUZYDTPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, featuring hydroxyl and methoxy functional groups on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methoxy-N-methylbenzamide typically involves the reaction of 3-hydroxy-5-methoxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The carbonyl group of the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methoxy-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity. The amide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methylbenzamide: Lacks the methoxy group, which may result in different chemical and biological properties.

    5-Methoxy-N-methylbenzamide:

    N-Methoxy-N-methylbenzamide: Lacks the hydroxyl group and has a different substitution pattern on the benzene ring.

Uniqueness

3-Hydroxy-5-methoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the N-methylamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)6-3-7(11)5-8(4-6)13-2/h3-5,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKFOUZYDTPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-5-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-5-methoxy-N-methylbenzamide
Reactant of Route 5
3-Hydroxy-5-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-5-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.